Cas no 2444-21-5 (Phenol,4-(phenylmethoxy)-, 1-benzoate)

Phenol,4-(phenylmethoxy)-, 1-benzoate structure
2444-21-5 structure
Product Name:Phenol,4-(phenylmethoxy)-, 1-benzoate
Numero CAS:2444-21-5
MF:C20H16O3
MW:304.339245796204
CID:290533
PubChem ID:241255
Update Time:2025-04-19

Phenol,4-(phenylmethoxy)-, 1-benzoate Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol,4-(phenylmethoxy)-, 1-benzoate
    • (4-phenylmethoxyphenyl) benzoate
    • (4-Benzoyloxy-phenyl)-benzyl-aether
    • (4'-benzyloxyphenyl)benzoate
    • < 4-Benzoyloxy-phenyl> -benzyl-aether
    • 1-((hepta-1,6-dien-4-yloxy)methyl)benzene
    • 3-benzyloxy1-cyclopentene
    • 4-(benzyloxy)hepta-1,6-diene
    • 4-(benzyloxy)phenyl benzoate
    • 4-benzyloxyhepta-1,6-diene
    • 4-benzyloxyphenyl benzoate
    • ACMC-20n47c
    • Benzene, [[[1-(2-propenyl)-3-butenyl]oxy]methyl]-
    • CTK0B2896
    • p-benzyloxyphenylbenzoate
    • SureCN1776277
    • DTXSID60947306
    • Oprea1_810439
    • Phenol, p-(benzyloxy)-, benzoate
    • EU-0017547
    • 2444-21-5
    • SR-01000511504-1
    • A840287
    • SCHEMBL6444707
    • benzoic acid (4-phenylmethoxyphenyl) ester
    • 1-Benzyloxy-4-benzoyloxyphenylene
    • 4-(Benzyloxy)phenyl benzoate #
    • SR-01000511504
    • AKOS000732529
    • Oprea1_372492
    • NSC48493
    • NSC-48493
    • CS-0360150
    • (4-phenylmethoxyphenyl)benzoate
    • Inchi: 1S/C20H16O3/c21-20(17-9-5-2-6-10-17)23-19-13-11-18(12-14-19)22-15-16-7-3-1-4-8-16/h1-14H,15H2
    • Chiave InChI: HUGHGOGHBVKYGN-UHFFFAOYSA-N
    • Sorrisi: O(C1C=CC(=CC=1)OC(C1C=CC=CC=1)=O)CC1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 304.10998
  • Massa monoisotopica: 304.109944368g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 6
  • Complessità: 348
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 5.1
  • Superficie polare topologica: 35.5Ų

Proprietà sperimentali

  • PSA: 35.53
  • LogP: 4.48480

Phenol,4-(phenylmethoxy)-, 1-benzoate Letteratura correlata

Fornitori consigliati
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited